methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Historical Development of Functionalized Pyrazoles in Medicinal Chemistry
The pyrazole nucleus has served as a cornerstone of heterocyclic chemistry since its isolation from natural sources in 1997. Early medicinal applications focused on simple aryl-substituted derivatives like Sulfaphenazole (antibacterial) and Fipronil (insecticidal agent), which demonstrated the scaffold's capacity for target modulation. The Knorr pyrazole synthesis (1883) established foundational synthetic routes, though limitations in regioselectivity persisted until modern catalytic methods emerged.
Key milestones in pyrazole functionalization include:
- 1950–1970 : Development of 1,3-dipolar cycloaddition strategies for pyrazole ring formation
- 1990s : Isolation of marine-derived pyrazole carboxylic acids, spurring interest in natural product analogs
- 2010–present : Advent of flow chemistry and directed ortho-metalation (DoM) for precise substitution patterns
Table 1 : Evolution of Pyrazole Functionalization Techniques
Emergence of Trifluoromethylpyrazole as a Privileged Structure
The trifluoromethyl (–CF₃) group confers enhanced metabolic stability and membrane permeability through its electronegative, lipophilic character. Strategic placement at the pyrazole C3 position creates a stereoelectronic profile favorable for:
- Hydrogen bond acceptor sites via fluorine atoms
- Conformational restriction through steric bulk
- π–π stacking interactions with aromatic residues
Notable CF₃-containing pharmaceuticals include:
- Celecoxib (COX-2 inhibitor)
- Rimonabant (cannabinoid receptor antagonist)
Recent synthetic breakthroughs employ 2,2,2-trifluorodiazoethane (CF₃CHN₂) in triazene-alkyne cycloadditions (TAC), achieving >80% yields for 3-CF₃ pyrazoles under transition-metal-free conditions.
Evolution of Cyclopropyl-Substituted Pyrazole Research
Cyclopropane rings introduce:
- Conformational constraint enhancing target binding affinity
- Metabolic resistance via reduced oxidative degradation pathways
- Spatial orientation control of pharmacophoric groups
The subject compound's 5-cyclopropyl substituent derives from difluorocyclopropanation of N-vinylpyrazoles using CF₃SiMe₃–NaI systems, scalable to 100g batches. Critical advancements include:
- Regioselective functionalization : Bromination at C4 using N-bromosuccinimide (NBS)
- Post-functionalization strategies : Suzuki-Miyaura couplings on brominated intermediates
Table 2 : Synthetic Approaches to Cyclopropyl-Pyrazole Hybrids
| Method | Yield (%) | Regioselectivity | Scale Potential |
|---|---|---|---|
| CF₃SiMe₃–NaI cyclopropanation | 78–92 | High (C5) | 100g+ |
| Directed metalation | 65–80 | Moderate | <10g |
Theoretical Foundations of Pyrazole-Based Scaffold Development
Quantum mechanical calculations reveal:
- Electronic effects : The CF₃ group reduces pyrazole ring electron density (HOMO −7.8 eV vs −8.2 eV for parent pyrazole), enhancing electrophilic substitution at C4
- Torsional effects : Cyclopropane substituents enforce dihedral angles of 35–50° between pyrazole and propanoate groups, preorganizing the molecule for target binding
Structure–Activity Relationship (SAR) studies demonstrate:
- C3-CF₃ : Critical for metabolic stability (t₁/₂ increased 3× vs methyl analogs)
- C5-Cyclopropyl : Improves logP by 0.8 units vs linear alkyl chains
- Propanoate ester : Serves as a pro-drug moiety for carboxylic acid bioactivation
Figure 1 : Electronic Structure Analysis of Pyrazole Derivatives $$ \text{HOMO} = -7.8\ \text{eV}\ (\text{CF}_3\ \text{derivative}) \quad \text{vs} \quad -8.2\ \text{eV}\ (\text{unsubstituted pyrazole}) $$ [Calculated at B3LYP/6-311+G(d,p) level]
Properties
IUPAC Name |
methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-8(7-2-3-7)6-9(15-16)11(12,13)14/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGRFZOWOOWWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyrazole.
Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Key Findings :
-
Acidic hydrolysis preserves the pyrazole ring integrity, while basic conditions may require temperature control to avoid decomposition .
-
The trifluoromethyl group remains stable under both conditions due to its strong electron-withdrawing nature .
Nucleophilic Substitution at the Ester Group
The methoxy group in the ester can be replaced by nucleophiles such as amines or alcohols.
| Reaction Type | Reagents | Products | Notes | References |
|---|---|---|---|---|
| Aminolysis | NH₃ or primary amines, heat | 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide | Requires catalytic acid/base | |
| Transesterification | R-OH (e.g., ethanol), H⁺ | Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate | Reversible reaction |
Mechanistic Insight :
-
The ester’s carbonyl carbon is electrophilic, facilitating nucleophilic attack. Steric hindrance from the pyrazole substituents may reduce reaction rates.
Oxidation and Reduction
The ester group and pyrazole ring participate in redox reactions.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Ester reduction | LiAlH₄, dry ether | 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol | ~70% | |
| Pyrazole oxidation | KMnO₄, H₂O, heat | Oxidized pyrazole derivatives (e.g., lactams) | Low |
Critical Notes :
-
Reduction of the ester to alcohol is efficient but requires anhydrous conditions.
-
Pyrazole ring oxidation is less common; the trifluoromethyl group stabilizes the ring against harsh oxidants.
Cyclopropane Ring Reactivity
The cyclopropyl group may undergo ring-opening under specific conditions.
| Reaction Type | Reagents | Products | Notes | References |
|---|---|---|---|---|
| Acid-catalyzed opening | H₂SO₄, H₂O | Linear chain derivatives with -SO₃H groups | Rare; requires strong acid |
Safety Note :
-
Reactions involving strong acids or bases necessitate precautions due to the compound’s harmful if swallowed (H302) and skin-irritating (H315) properties .
Interaction with Grignard Reagents
The ester reacts with Grignard reagents to form tertiary alcohols.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| CH₃MgBr | Dry THF, 0°C to RT | 2-Methyl-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-ol | ~65% |
Limitations :
-
Bulky Grignard reagents show reduced efficiency due to steric effects from the pyrazole substituents.
Scientific Research Applications
Drug Development
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been investigated for its potential as a drug candidate targeting specific enzymes and receptors:
- Matrix Metalloproteinases (MMPs) : Research indicates that compounds with similar structures can inhibit matrix metalloproteinases, which are implicated in various diseases including cancer and arthritis. The trifluoromethyl group enhances potency and selectivity against these enzymes, making such compounds valuable in developing therapeutics for conditions involving tissue remodeling and inflammation .
- ADAMTS7 Inhibition : A study highlighted the compound's role in inhibiting ADAMTS7, an enzyme associated with cardiovascular diseases. The structure-activity relationship (SAR) studies showed that modifications on the pyrazole ring could optimize its inhibitory effects, suggesting that this compound might serve as a lead compound for further development .
Pharmacological Studies
The pharmacokinetic properties of this compound have been explored to determine its viability as a therapeutic agent:
- Bioavailability : The compound has shown promising bioavailability profiles in preliminary studies, indicating good absorption and distribution characteristics in biological systems .
- Safety Profile : Initial toxicity assessments suggest that derivatives of this compound exhibit low toxicity to mammalian cells, which is crucial for further development as a pharmaceutical agent .
Table: Overview of Research Findings on this compound
Mechanism of Action
The mechanism of action of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The cyclopropyl group contributes to the compound’s stability and overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals. Below is a comparison of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate with structurally related compounds:
Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Molecular Formula : C₉H₁₀ClF₃N₂O₂
Molecular Weight : 270.64 g/mol
Key Differences :
- Substituents: 4-chloro and 5-methyl groups on the pyrazole ring (vs. 5-cyclopropyl in the target compound).
- The cyclopropyl group in the target compound introduces conformational rigidity and higher lipophilicity compared to the methyl group .
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine
Molecular Formula : C₁₀H₁₅F₃N₃ (estimated)
Key Differences :
- Replacement of the methyl ester with a butan-1-amine group.
Physicochemical Properties
Biological Activity
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS No. 1002033-74-0) is a compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15F3N2O2, with a molar mass of approximately 276.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, research has shown that derivatives of pyrazole can inhibit cell proliferation in various cancer types, including solid tumors and gliomas . this compound has been implicated in similar pathways due to its structural similarity to other bioactive pyrazole compounds.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and inflammation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially increasing the compound's efficacy against targeted pathways.
Case Studies
A notable case study involved the application of pyrazole derivatives in cancer therapy, where researchers found that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be a candidate for further development.
Q & A
Q. What are the recommended synthetic routes for methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling pyrazole precursors (e.g., 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole) with methyl propanoate derivatives via nucleophilic substitution or Mitsunobu reactions. Optimization should focus on solvent selection (e.g., DMF or THF), catalyst choice (e.g., palladium for cross-coupling), and temperature control to minimize side reactions. Purity can be enhanced using column chromatography (silica gel) or recrystallization, as demonstrated for structurally similar pyrazole esters . Monitor reaction progress via TLC or HPLC, and confirm purity (>98%) using GC or NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the cyclopropyl group (δ ~0.5–1.5 ppm for protons; δ ~5–15 ppm for carbons) and trifluoromethyl signals (δ ~110–125 ppm in ¹³C). The ester carbonyl (C=O) appears at ~165–175 ppm in ¹³C NMR.
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- MS : Expect a molecular ion peak matching the molecular weight (e.g., calculated for C₁₁H₁₂F₃N₂O₂: 279.2 g/mol). Fragmentation patterns should confirm the cyclopropyl and trifluoromethyl groups .
Q. What solvent systems are suitable for recrystallization or purification of this compound, given its structural features?
- Methodological Answer : Binary solvent systems (e.g., ethyl acetate/hexane or ethanol/water) are effective for recrystallization. The trifluoromethyl group increases hydrophobicity, so polar aprotic solvents like acetone may also be viable. For pyrazole derivatives, literature suggests achieving >95% purity via gradient elution in reverse-phase HPLC using acetonitrile/water with 0.1% formic acid .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) can model the electron-withdrawing effects of the trifluoromethyl group and cyclopropane ring strain, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies (using software like AutoDock Vina) should prioritize pyrazole’s nitrogen atoms as potential binding sites for enzyme active regions. Validate predictions with experimental kinetic data or X-ray crystallography (as seen in analogous pyrazole-amide structures) .
Q. What strategies address contradictions in reported bioactivity data for structurally related pyrazole derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols by:
- Using consistent cell lines (e.g., HEK293 for receptor-binding assays).
- Validating purity via orthogonal methods (HPLC + NMR).
- Applying statistical tools (e.g., ANOVA) to compare datasets. Reference studies on trifluoromethyl-pyrazole analogs highlight the importance of controlling steric effects and lipophilicity in bioactivity .
Q. What environmental fate and ecotoxicological studies are critical for this compound, given the lack of data on similar substances?
- Fate Studies : Assess hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil mobility (OECD 106/121 guidelines).
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Prioritize bioaccumulation potential using logP values (predicted ~2.5–3.5 for this compound).
- Data Gaps : Address missing persistence/degradation data via long-term microcosm experiments .
Methodological Considerations
Q. How should researchers design stability studies to evaluate storage conditions for this compound?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expect stability up to ~150°C based on similar esters).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar). Monitor degradation via HPLC over 6–12 months.
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C and 40°C, quantifying ester hydrolysis byproduct formation .
Q. What are the safety protocols for handling this compound, given limited toxicological data?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Assume acute toxicity (LD50 <500 mg/kg) based on structurally related pyrazoles. Refer to Safety Data Sheet (SDS) templates for trifluoromethyl-pyrazoles, emphasizing respiratory protection and emergency eye wash stations .
Data Integration and Validation
- Key Challenges : Cross-referencing spectral data with computational predictions and resolving bioactivity contradictions require collaborative workflows (e.g., shared electronic lab notebooks).
- Recommended Tools : PubChem for structural analogs , crystallography databases (e.g., CCDC) for conformation validation , and environmental modeling software (EPI Suite) for fate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
